![molecular formula C12H8F3N5S B2411605 2-{5-[2-méthyl-4-(trifluorométhyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 344262-30-2](/img/structure/B2411605.png)
2-{5-[2-méthyl-4-(trifluorométhyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound known for its diverse chemical properties The structure consists of a pyridine ring connected to a 1,2,4-triazole and a thiazole ring, with additional methyl and trifluoromethyl groups enhancing its reactivity and stability
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms due to its unique reactivity.
Biology
In biology, its derivatives are investigated for potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine
In medicine, this compound and its analogs are explored for their potential therapeutic effects, such as anticancer, antiviral, and antifungal activities.
Industry
In industry, it serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine is believed to be the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and initiate a physiological response. In this case, the compound binds to the PPAR, activating it. This activation leads to changes in the transcription of specific genes, which can result in various physiological effects .
Biochemical Pathways
Given its role as a ppar agonist, it is likely involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation . The activation of PPARs can lead to the upregulation or downregulation of various genes, influencing these pathways and their downstream effects .
Result of Action
The activation of PPARs by this compound can lead to a variety of cellular effects. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process . The exact molecular and cellular effects would depend on the specific genes that are regulated upon PPAR activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine, a multi-step reaction sequence is typically employed:
Formation of Thiazole Ring: : The process begins with the synthesis of the thiazole ring, involving the reaction of a thiourea derivative with an appropriate alpha-bromo ketone.
Construction of Triazole Ring: : The 1,2,4-triazole ring is then formed by the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Coupling with Pyridine: : Finally, the thiazole and triazole compounds are coupled to a pyridine derivative using a suitable cross-coupling reagent, such as palladium-catalyzed C-N coupling.
Industrial Production Methods
In an industrial setting, the production of this compound follows the same basic synthetic strategy but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. High-pressure reactors, automated systems, and continuous flow chemistry may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of reactions, such as:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be conducted using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly on the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Halogenating agents like N-bromosuccinimide for bromination, nucleophiles like amines for substitution.
Major Products
Oxidation: : Carboxylic acids, ketones.
Reduction: : Alcohols, amines.
Substitution: : Various substituted pyridine and triazole derivatives.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, such as:
**2-{4-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-3H-1,2,4-triazol-3-yl}pyridine
**2-{5-[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine
The compound stands out due to its unique combination of substituents, which impart distinct reactivity and biological activity profiles.
And there you have it: a comprehensive overview of this fascinating compound. Feeling like Marie Curie yet?
Propriétés
IUPAC Name |
2-methyl-5-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5S/c1-6-17-9(12(13,14)15)8(21-6)11-18-10(19-20-11)7-4-2-3-5-16-7/h2-5H,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMAJQHKMIWYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=NC(=NN2)C3=CC=CC=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tricyclo[3.2.1.0,2,4]octan-3-amine hydrochloride](/img/structure/B2411522.png)
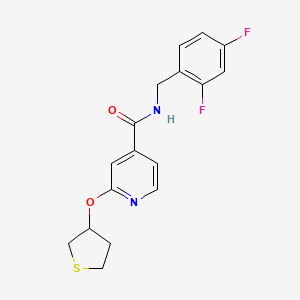
![2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B2411525.png)
![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)
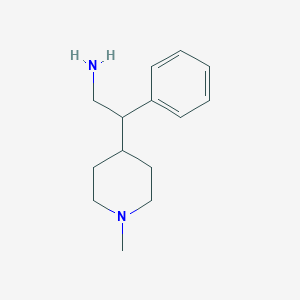
![2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2411530.png)
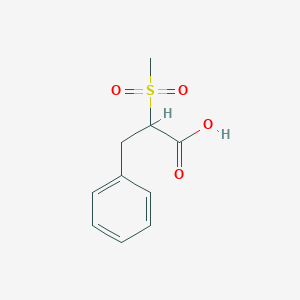
![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)
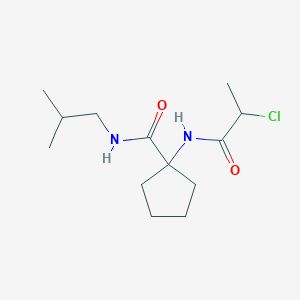

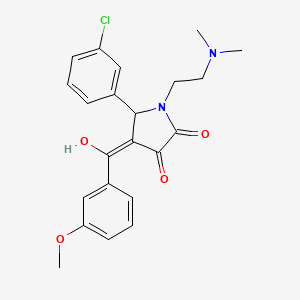
![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
